2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide
Description
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is a pyrimidine-derived acetamide featuring a thiophene-2-sulfonyl substituent and a 3,4,5-trimethoxyphenyl group. The 3,4,5-trimethoxyphenyl moiety is a well-documented pharmacophore in medicinal chemistry, often associated with enhanced antitumor activity due to its ability to disrupt microtubule dynamics by binding to the colchicine site of tubulin . The thiophene sulfonyl group may improve solubility and metabolic stability compared to bulkier aromatic sulfonyl groups .
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S3/c1-27-12-7-11(8-13(28-2)17(12)29-3)22-15(24)10-31-19-21-9-14(18(20)23-19)32(25,26)16-5-4-6-30-16/h4-9H,10H2,1-3H3,(H,22,24)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPRHXCKDIXRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic molecule notable for its potential biological activities. It features a pyrimidine ring, a thiophene moiety, and a methoxy-substituted phenyl group, which collectively suggest promising applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The molecular structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₃S₃ |
| Molecular Weight | 420.5 g/mol |
| Key Functional Groups | Pyrimidine, thiophene, acetamide |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The thiophene-2-sulfonyl group may play a critical role in enzyme inhibition or receptor modulation. The structural features allow for potential interactions with cellular membranes and signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It might modulate receptor activity, influencing cellular responses.
- Antiproliferative Effects : Similar compounds have shown significant anticancer activity by disrupting cell division.
Anticancer Activity
Compounds with structural similarities to 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide have demonstrated notable anticancer properties. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(4-bromophenyl)-1,3-thiazole-2-sulfonamide | Thiazole instead of pyrimidine | Antibacterial |
| 5-(Thiophen-2-sulfonyl)-4-amino-pyrimidin-2-one | Similar core structure | Anticancer |
| N-(4-chlorophenyl)-N'-[(4-amino-5-thiazolyl)sulfanyl]urea | Urea linkage instead of acetamide | Anticancer |
These compounds have shown varying degrees of antiproliferative activity against cancer cell lines, with IC50 values indicating their potency.
Case Studies and Research Findings
- Antiproliferative Studies : Research has indicated that derivatives similar to the target compound exhibit IC50 values ranging from 0.78 to 18 nM against various cancer cell lines, suggesting strong potential for therapeutic applications in oncology .
- Structure-Activity Relationship (SAR) : Studies highlight the importance of substituent positioning on the phenyl ring and its impact on biological activity. For instance, the presence of methoxy groups at specific positions has been linked to enhanced antiproliferative effects .
- In Vivo Efficacy : Animal studies have demonstrated that specific derivatives can significantly inhibit tumor growth in xenograft models, reinforcing the need for further exploration into this class of compounds .
Comparison with Similar Compounds
Structural Analogues with Antitumor Activity
Table 1: Key Antitumor Compounds and Their Structural Features
*TMP = Trimethoxyphenyl
Key Observations:
- Core Heterocycle Influence: Pyrimidine-based compounds (e.g., the target compound) often exhibit higher specificity for kinase or tubulin targets compared to quinazolinones (e.g., Compound C, GI₅₀ = 3.16 μM) . The quinazolinone scaffold in Compound C enhances planar stacking interactions with tubulin, contributing to its potent activity .
- Role of 3,4,5-Trimethoxyphenyl : This group is critical for antitumor activity. For example, replacing it with a 3-fluorophenyl (as in ) reduces tubulin binding affinity, highlighting its importance in hydrophobic interactions .
Antimicrobial and Anti-Inflammatory Analogues
Table 2: Antimicrobial/Anti-Inflammatory Derivatives
Key Observations:
- Oxadiazole vs. Triazole Cores: Oxadiazole derivatives () show broad-spectrum antimicrobial activity (MIC = 8–32 μg/mL), while triazole analogs () with electron-withdrawing substituents (e.g., -NO₂, -Cl) exhibit enhanced antifungal activity .
- Trimethoxyphenyl in Antimicrobials : Unlike antitumor applications, the 3,4,5-TMP group in oxadiazoles () likely disrupts bacterial membrane integrity via hydrophobic interactions .
Molecular Docking and Structure-Activity Relationship (SAR)
- Tubulin Binding : Molecular docking studies () reveal that the 3,4,5-TMP group in the target compound occupies the colchicine-binding pocket of tubulin, mimicking the orientation of combretastatin A-4 .
- Sulfanyl Linker Flexibility : The -S-CH₂-CO-NH- bridge in the target compound allows conformational flexibility, enabling optimal binding to both hydrophilic (pyrimidine) and hydrophobic (TMP) regions of targets .
- Thiophene Sulfonyl vs.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, including cyclization of thiophene derivatives (to form the pyrimidine core), sulfonylation at position 5 of the pyrimidine ring, and coupling with the trimethoxyphenylacetamide moiety via nucleophilic substitution. Key parameters include solvent choice (e.g., DMF for solubility), temperature control (60–80°C for cyclization), and use of catalysts like triethylamine to facilitate sulfanyl group incorporation. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .
Q. How is structural integrity confirmed for this compound?
- Methodology : Advanced spectroscopic techniques are essential:
- NMR : H and C NMR verify the presence of the thiophene-sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and the trimethoxyphenylacetamide moiety (δ ~3.8 ppm for methoxy groups).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected ~500–550 g/mol) and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable) resolves bond angles and stereochemistry .
Q. What are the primary functional groups influencing this compound’s reactivity?
- The thiophene-2-sulfonyl group enhances electrophilicity, enabling nucleophilic attacks. The 4-amino pyrimidine core participates in hydrogen bonding, critical for biomolecular interactions. The 3,4,5-trimethoxyphenyl group contributes to lipophilicity, impacting membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Variation of substituents : Replace the thiophene-sulfonyl group with furan- or pyrrole-sulfonyl analogs to assess electronic effects on binding affinity.
- Modification of the trimethoxyphenyl group : Test mono-/dimethoxy derivatives to evaluate hydrophobicity-activity trade-offs.
- Biological assays : Use kinase inhibition assays (e.g., EGFR or VEGFR2) to correlate structural changes with activity. Data contradictions (e.g., reduced activity despite increased lipophilicity) are resolved via molecular docking to identify steric clashes .
Q. What analytical strategies resolve contradictions in spectroscopic data during characterization?
- Case example : Discrepancies in H NMR integration ratios may arise from rotamers due to restricted rotation around the sulfonyl group. Solutions include:
- Variable-temperature NMR : Elevating temperature to 50–60°C coalesces split peaks.
- 2D NMR (COSY, NOESY) : Confirms proximity of protons in rotameric states .
Q. How does the compound’s crystal packing affect its physicochemical properties?
- Methodology : X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds between amino pyrimidine and sulfonyl groups) that influence solubility and stability. Comparative analysis with analogs (e.g., chlorophenyl derivatives) shows how substituents alter crystal lattice energy .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Key issues : Low yields in sulfonylation steps due to side reactions (e.g., over-sulfonation).
- Optimization : Use flow chemistry for precise temperature control and automated quenching. Purify via recrystallization (ethanol/water) instead of column chromatography for scalability .
Q. How can computational modeling predict metabolic stability?
- Methodology :
- In silico tools : SwissADME predicts CYP450 metabolism hotspots (e.g., demethylation of methoxy groups).
- MD simulations : Assess binding to plasma proteins (e.g., albumin) to estimate half-life. Validate with in vitro microsomal assays .
Key Research Gaps Identified
- Mechanistic ambiguity : The role of the 4-amino group in pyrimidine remains unclear—does it act as a hydrogen bond donor or participate in tautomerism?
- In vivo validation : Limited data on pharmacokinetics (e.g., bioavailability in rodent models).
- Toxicity profiles : No studies on off-target effects (e.g., hERG channel inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
